Chemical structure and properties of 3-Chloro-5-ethynylisoquinoline
Chemical structure and properties of 3-Chloro-5-ethynylisoquinoline
This technical guide provides a comprehensive analysis of 3-Chloro-5-ethynylisoquinoline , a specialized bifunctional heterocyclic intermediate used in advanced medicinal chemistry.
Bifunctional Scaffolds in Precision Medicine[1]
Executive Summary
3-Chloro-5-ethynylisoquinoline is a high-value heterocyclic building block characterized by orthogonal reactivity. It features a 3-chloro handle (susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution) and a 5-ethynyl moiety (a rigid linker or "click" chemistry handle). This dual functionality makes it a critical scaffold in the design of covalent inhibitors (e.g., KRAS G12C), PROTAC linkers, and kinase inhibitors where vector control and rigidification are paramount.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of an isoquinoline core substituted at the C3 position with a chlorine atom and at the C5 position with an ethynyl group. The electronic environment of the isoquinoline ring creates a reactivity gradient that allows for regioselective functionalization.
| Property | Value (Predicted/Experimental) | Significance |
| Formula | C₁₁H₆ClN | Core scaffold for library generation. |
| Molecular Weight | 187.62 g/mol | Low MW allows for "fragment-based" drug design. |
| ClogP | ~3.2 | Moderate lipophilicity; suitable for CNS or intracellular targets. |
| Topological Polar Surface Area | ~13 Ų | High membrane permeability. |
| pKa (Conj. Acid) | ~2.5 - 3.0 | The 3-Cl substituent lowers the basicity of the N2 nitrogen compared to unsubstituted isoquinoline (pKa ~5.4). |
Electronic Distribution
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C5 Position (Ethynyl): The C5 position is electronically coupled to the benzene ring of the isoquinoline. The ethynyl group acts as a weak electron-withdrawing group via induction but can donate electron density via resonance.
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C3 Position (Chloro): The C3 carbon is electron-deficient due to the adjacent imine-like nitrogen (N2). This makes the C-Cl bond activated for oxidative addition with palladium catalysts, though it is generally less reactive than a C1-Cl or a C5-Br bond.
Synthetic Protocols
The synthesis of 3-Chloro-5-ethynylisoquinoline requires a strategy that differentiates between the C3 and C5 positions. The most robust route proceeds via a 3-chloro-5-bromoisoquinoline intermediate, exploiting the reactivity difference between aryl bromides and heteroaryl chlorides.
Diagram 1: Retrosynthetic Analysis & Workflow
Caption: Step-wise synthesis exploiting the higher reactivity of C5-Br over C3-Cl for selective Sonogashira coupling.
Detailed Experimental Methodology
Step 1: Nitration of 3-Chloroisoquinoline
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Reagents: 3-Chloroisoquinoline (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.[1]
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Protocol: Dissolve 3-chloroisoquinoline in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The chlorine at C3 directs the electrophilic attack primarily to the C5 position (over C8) due to sterics and electronic deactivation of the pyridine ring.
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Validation: Monitor by TLC (EtOAc/Hex). Product appears as a yellow solid upon quenching with ice water.[1]
Step 2: Sandmeyer Transformation (Amine → Bromide)
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Rationale: Converting the nitro group to a bromide provides the necessary handle for cross-coupling.
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Protocol:
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Reduce nitro group: Fe powder in AcOH/EtOH reflux (2h). Filter and concentrate to obtain 3-chloro-5-aminoisoquinoline .[2]
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Diazotization: Suspend amine in 48% HBr at 0°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.
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Substitution: Add CuBr (1.2 eq) dissolved in HBr. Heat to 60°C until gas evolution ceases.
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Key Insight: The C3-Cl bond is stable under these acidic/radical conditions.
Step 3: Regioselective Sonogashira Coupling
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Reagents: 3-Chloro-5-bromoisoquinoline, TMS-acetylene, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N/THF.
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Selectivity Mechanism: The C5-Br bond (aryl bromide) undergoes oxidative addition with Pd(0) significantly faster than the C3-Cl bond (heteroaryl chloride). By controlling temperature (40-50°C) and stoichiometry, exclusive C5 coupling is achieved.
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Protocol: Degas solvents.[3][4] Add catalyst and alkyne.[3][4][5][6] Stir at 50°C for 4-6h.
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Deprotection: Treat the TMS-intermediate with K₂CO₃ in MeOH (rt, 1h) to yield 3-Chloro-5-ethynylisoquinoline .
Reactivity Profile & Applications
Orthogonal Functionalization
This scaffold is a "chemical chameleon," allowing sequential elaboration.
| Reaction Type | Target Site | Conditions | Application |
| CuAAC (Click) | C5-Ethynyl | Azide-R, Cu(I), Ascorbate | Bioconjugation, PROTAC linker attachment. |
| Sonogashira | C5-Ethynyl | Aryl-Halide, Pd/Cu | Extending the rigid aromatic system. |
| Suzuki-Miyaura | C3-Chloro | Boronic Acid, Pd(dppf)Cl₂, Base | Installing "Warhead" or specificity pocket binding group. |
| S_NAr | C3-Chloro | Amine/Alkoxide, Heat/Microwave | Introduction of solubilizing groups. |
Diagram 2: Reactivity Map
Caption: Orthogonal reactivity allows independent modification of the C5 (linker) and C3 (pharmacophore) sites.
Medicinal Chemistry Applications
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Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. The 3-chloro group can be substituted with an aminopyrazole or similar hinge-binding motif. The 5-ethynyl group projects into the solvent-exposed region or back-pocket, ideal for attaching solubilizing tails.
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Covalent Inhibitors (KRAS G12C): Analogous scaffolds are used where the ethynyl group serves as a rigid spacer to position a reactive acrylamide "warhead" near a cysteine residue.
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PROTACs: The ethynyl group provides a minimal-footprint attachment point for E3 ligase ligand linkers.
Safety & Stability
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Stability: The terminal alkyne is sensitive to oxidation and polymerization if stored improperly. Store at -20°C under argon.
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Hazards:
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Halogenated Heterocycles: Potential skin sensitizers.
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Alkynes: High energy density; avoid contact with heavy metals (Ag, Hg) to prevent explosive acetylide formation.
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Silica Dust: Use wet-loading techniques during purification to minimize inhalation.
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References
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Nitration of Isoquinolines: Organic Syntheses, Coll. Vol. 3, p. 593 (1955). Protocol for nitration of isoquinoline derivatives.
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Synthesis of 5-Bromoisoquinoline: Organic Syntheses, Vol. 81, p. 98 (2005). Detailed Sandmeyer and bromination procedures.
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Sonogashira Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for heteroaryl halide reactivity).
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Click Chemistry Applications: Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
